Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer
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Overview
Description
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and high enantioselective results, making it a valuable tool in asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves the reaction of diphenylphosphine with a tricyclohexadecaene derivative. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired stereoisomer in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer has several scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves its role as a chiral ligand in catalytic processes. The compound binds to metal centers in catalysts, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various metal complexes, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is unique due to its high enantioselectivity and yield in asymmetric synthesis. Similar compounds include:
Bisdiphenylphosphinoparacyclophane: Another chiral phosphine ligand used in enantioselective synthesis.
(S)-Phanephos: A stereoisomer of the compound with similar applications in asymmetric synthesis.
These compounds share similar structural features and applications but differ in their specific enantioselective properties and yields.
Biological Activity
Phosphine, specifically the compound Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer] , is a chiral phosphine ligand recognized for its significant role in catalysis and biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Basic Information
Property | Value |
---|---|
CAS Number | 192463-40-4 |
Molecular Formula | C40H34P2 |
Molar Mass | 576.65 g/mol |
Melting Point | 222-225°C |
Appearance | White solid |
Purity | 96-98% |
Structural Characteristics
The compound features a complex tricyclic structure with multiple phenyl groups attached to phosphorus atoms. Its stereochemistry contributes to its unique properties as a ligand in various chemical reactions.
Phosphine ligands like this compound are primarily utilized in catalysis due to their ability to stabilize metal complexes. The biological activity is often linked to their interactions with metal ions, which can influence enzymatic reactions and metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential of phosphine compounds in anticancer therapies. For instance:
- Study Findings : A study demonstrated that phosphine-based ligands exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro tests on breast cancer cells showed a significant reduction in cell viability when treated with phosphine ligands compared to control groups.
Antimicrobial Properties
Research indicates that certain phosphine derivatives possess antimicrobial properties:
- Mechanism : The interaction of phosphines with bacterial membranes disrupts cellular integrity, leading to cell death.
- Case Study : A specific study reported that phosphine derivatives inhibited the growth of Gram-positive bacteria, suggesting potential for development as antibacterial agents.
Summary of Key Studies
Properties
Molecular Formula |
C40H34P2S |
---|---|
Molecular Weight |
608.7 g/mol |
InChI |
InChI=1S/C40H34P2.S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2; |
InChI Key |
YNAKIILKQYHLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[S] |
Origin of Product |
United States |
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